Cross-Vendor Purity Specification: 98% (MolCore) vs. 95% (AKSci) as a Procurement Decision Factor
The target compound is offered by MolCore with a minimum purity specification of ≥98% (NLT 98%), as compared to 95% from AKSci . This 3-percentage-point higher purity claim reduces the total impurity burden by up to 60% (from ≤5% to ≤2%) in the as-supplied material, which is particularly consequential when the compound is used directly in late-stage synthetic coupling steps without additional purification .
| Evidence Dimension | Minimum purity specification (vendor QC claim) |
|---|---|
| Target Compound Data | ≥98% (NLT 98%) as supplied by MolCore |
| Comparator Or Baseline | 95% as supplied by AKSci |
| Quantified Difference | 3 percentage points absolute; ~60% reduction in maximum total impurities |
| Conditions | Vendor certificate-of-analysis specifications; analytical method not publicly disclosed |
Why This Matters
Higher purity directly reduces the need for pre-use repurification and lowers the risk of impurity-driven side reactions, which is critical for multi-step medicinal chemistry syntheses where cumulative yield is paramount.
